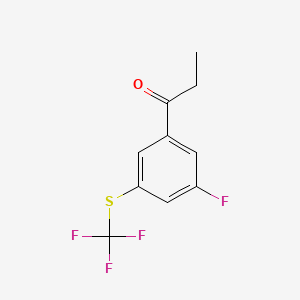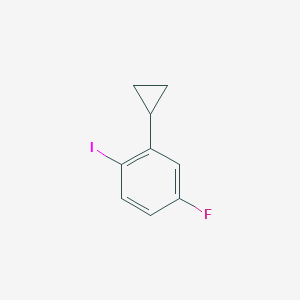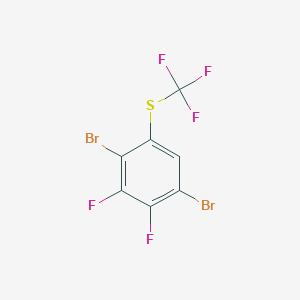
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the trifluoromethylthio group. One common method involves the following steps:
Bromination: The starting benzene derivative is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as sulfur tetrafluoride.
Introduction of Trifluoromethylthio Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution Products: Amino or thio-substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated compounds.
Coupling Products: Biaryl compounds.
科学的研究の応用
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
作用機序
The mechanism of action of 1,4-dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the trifluoromethylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of trifluoromethylthio.
1,3-Difluorobenzene: Lacks bromine and trifluoromethylthio groups.
Uniqueness
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group
特性
分子式 |
C7HBr2F5S |
|---|---|
分子量 |
371.95 g/mol |
IUPAC名 |
1,4-dibromo-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)4(9)6(11)5(2)10/h1H |
InChIキー |
JGNHAMZQAXDNJD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
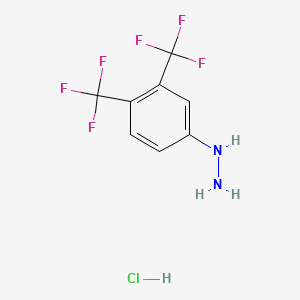

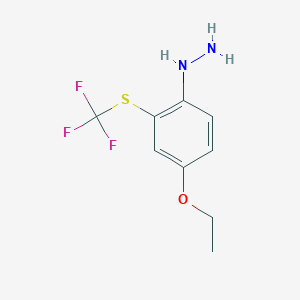
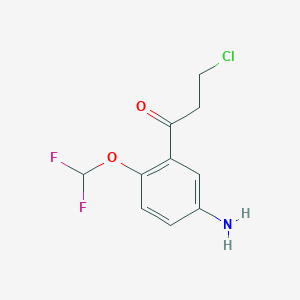

![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
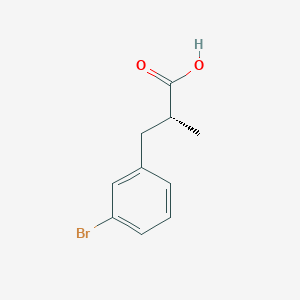
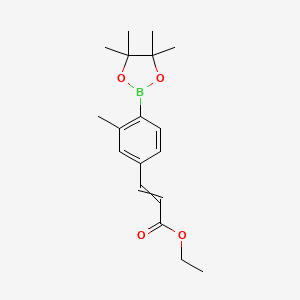

![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
